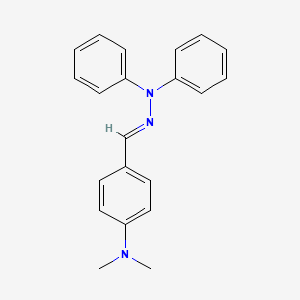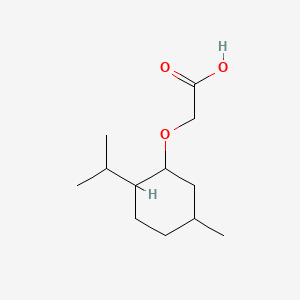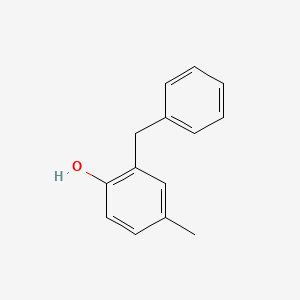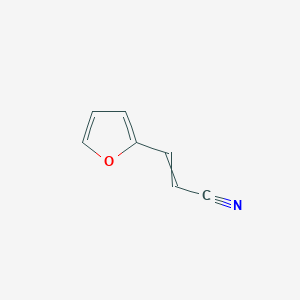
Diisohexyl phthalate
Descripción general
Descripción
Diisohexyl phthalate is a class of dialkyl phthalate esters and a plasticizer . It is a colorless liquid with a weak fragrance . It is an ester of phthalic acid with isohexyl alcohol . It is used as a volatile organic solvent in industries such as paints, inks, adhesives, and plastic products .
Synthesis Analysis
Diisohexyl phthalate is produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . The total n-hexane/acetone extractable phthalate plasticizer content is calculated by weight with GC-MS detection to identify and quantify individual phthalates .Molecular Structure Analysis
The molecular structure of diisohexyl phthalate is based on structures generated from information available in ECHA’s databases . The molecular formula is C20H30O4 .Chemical Reactions Analysis
Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system .Physical And Chemical Properties Analysis
The physical-chemical properties of phthalate esters control their partitioning and fate in the environment . The air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates such as di-2-ethylhexyl phthalate (DEHP) .Aplicaciones Científicas De Investigación
Presence in Environmental and Biological Matrices : Phthalates, including Diisohexyl phthalate, are extensively used as plasticizers and found in various environmental and biological matrices. A study by Kubwabo et al. (2013) developed a method for determining 17 phthalate esters in house dust, highlighting the widespread use and presence of these compounds in everyday environments (Kubwabo et al., 2013).
Biomonitoring of Phthalate Exposures : Wang et al. (2019) reviewed biomonitoring studies of phthalates, including their occurrence in urine, serum, breast milk, and semen. This study underscores the global human exposure to phthalates and the associated health risks, especially regarding endocrine disruption and reproductive effects (Wang, Zhu, & Kannan, 2019).
Exposure Assessment in Epidemiology Studies : Johns et al. (2015) discussed exposure assessment issues in epidemiological studies of phthalates. They focused on the importance of measuring urinary metabolite concentrations in environmental epidemiology studies, considering the strengths and limitations of this approach (Johns, Cooper, Galizia, & Meeker, 2015).
Sources of Exposure : Wormuth et al. (2006) presented a scenario-based approach to identify the major sources of phthalates exposure in Europeans. Their findings indicated that the use of consumer products and different indoor sources are primary exposure sources for certain phthalates (Wormuth, Scheringer, Vollenweider, & Hungerbühler, 2006).
Environmental Risk in Wastewaters and Landfills : Kotowska et al. (2020) investigated the occurrence, removal, and environmental risk of phthalates in wastewaters, landfill leachates, and groundwater in Poland. They found high environmental risks associated with certain phthalates in post-treatment wastewater and groundwater under municipal solid waste landfills (Kotowska, Kapelewska, & Sawczuk, 2020).
Human Health Impact : Hauser and Calafat (2005) reviewed the uses, metabolism, and health effects of phthalates, including their role as plasticizers in various consumer products and the associated health risks (Hauser & Calafat, 2005).
Mecanismo De Acción
Target of Action
Diisohexyl phthalate (DIHP) is a phthalate ester, primarily used as a plasticizer . It is known to act as an endocrine disruptor , affecting the body’s hormonal system. The primary targets of DIHP are the endocrine glands that produce hormones, which regulate metabolism, growth, development, tissue function, reproduction, sleep, and mood .
Mode of Action
DIHP interacts with its targets, the endocrine glands, by mimicking or interfering with the body’s natural hormones . This interaction can lead to changes in the normal functioning of the hormonal system, potentially causing adverse health effects .
Biochemical Pathways
Phthalates, including DIHP, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
It is known that phthalates are rapidly and extensively metabolized in the body . The major metabolites of DIHP include mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) .
Result of Action
The molecular and cellular effects of DIHP’s action are primarily related to its endocrine-disrupting properties . It can interfere with the normal functioning of the hormonal system, potentially leading to reproductive health issues and physical development disorders .
Action Environment
The action, efficacy, and stability of DIHP can be influenced by various environmental factors. For instance, the presence of certain microorganisms can enhance the biodegradation of DIHP . Furthermore, the physical and chemical properties of the environment, such as temperature and pH, can also affect the stability and action of DIHP .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
bis(4-methylpentyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEROMXYYSQFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873995 | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisohexyl phthalate | |
CAS RN |
146-50-9, 71850-09-4, 259139-51-0 | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisohexyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B3429003.png)





![Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B3429058.png)


![6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3429079.png)